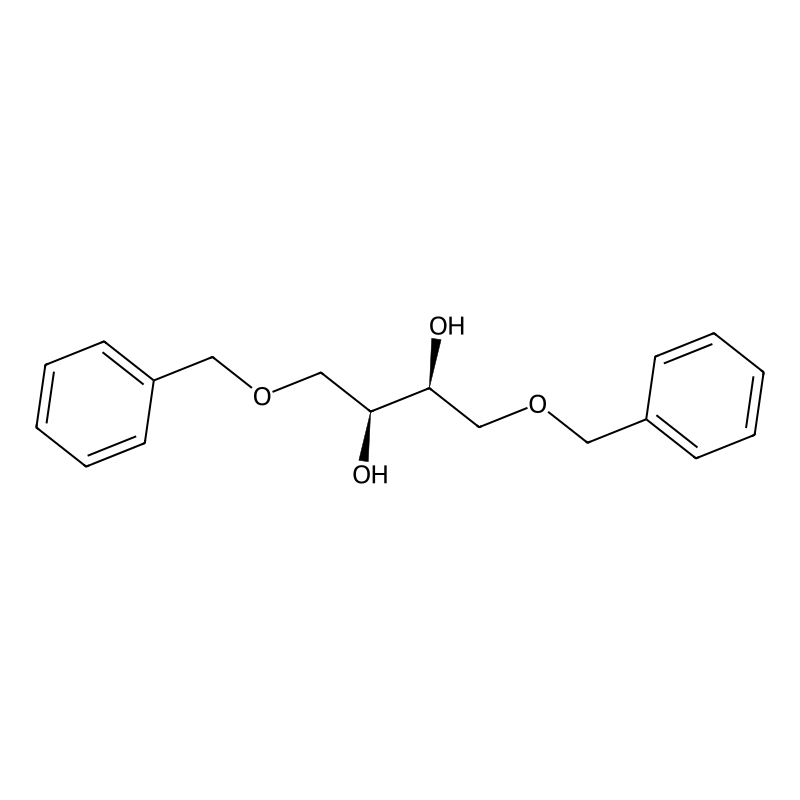

(-)-1,4-Di-O-benzyl-L-threitol

Content Navigation

As a chiral building block for asymmetric synthesis, this C2-symmetric diol eliminates the need for multi-step L-threitol protection. Key benefits:

- Pre-installed 1,4-benzyl protection enables direct 2,3-functionalization, skipping 3+ steps.

- >99% ee ensures consistent stereochemical outcome; avoids racemic diastereomer purification issues.

- Crystalline solid with UV-active benzyl groups simplifies reaction monitoring.

Shipped as a dry solid under ambient conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(-)-1,4-Di-O-benzyl-L-threitol (CAS 17401-06-8) is a C2-symmetric, enantiopure diol utilized as a premium chiral building block and auxiliary in asymmetric synthesis. Sourced as a crystalline solid with high enantiomeric excess, it features benzyl-protected primary hydroxyls and free secondary hydroxyls[1]. This specific protection pattern makes it a direct, procurement-ready precursor for synthesizing chiral crown ethers, phosphine ligands, bimorpholines, and DOTA-based chelates, bypassing the need for complex, multi-step selective protection of L-threitol in the laboratory.

Research Fit

Substituting (-)-1,4-Di-O-benzyl-L-threitol with unprotected L-threitol or racemic equivalents introduces severe process inefficiencies. Unprotected L-threitol lacks a UV chromophore, complicating reaction monitoring, and requires at least three additional synthetic steps (ketalization, benzylation, and deprotection) to achieve the 1,4-protected state necessary for 2,3-functionalization [1]. Furthermore, utilizing the opposite (+)-D-enantiomer will invert the stereochemical outcome of downstream catalysts or auxiliaries, while racemic mixtures yield inseparable diastereomeric complexes during the synthesis of C2-symmetric ligands, drastically reducing overall yield and optical purity.

Substitution Risk

Streamlined C2-Symmetric Ligand Synthesis

Procuring (-)-1,4-Di-O-benzyl-L-threitol directly eliminates the need for in-house selective protection of L-tartaric acid or L-threitol. The standard synthesis of this protected diol from L-tartaric acid involves a three-step sequence (acetonide formation, benzylation, and acidic hydrolysis) with an overall multi-step yield of approximately 50-60% [1]. By purchasing the 1,4-dibenzyl protected compound, chemists bypass these steps, saving significant time and solvent costs while immediately accessing the free 2,3-hydroxyls for downstream functionalization, such as the synthesis of (2S,2'S)-bimorpholine[2].

| Evidence Dimension | Synthetic steps to 2,3-O-functionalization |

| Target Compound Data | 0 steps (ready for direct 2,3-O-functionalization) |

| Comparator Or Baseline | L-Tartaric acid or unprotected L-threitol (3 steps, ~50-60% overall yield) |

| Quantified Difference | Eliminates 3 synthetic steps and associated ~40-50% yield loss |

| Conditions | Standard laboratory synthesis of C2-symmetric chiral auxiliaries |

Direct procurement of the 1,4-protected diol significantly accelerates the synthesis of chiral ligands by bypassing time-consuming selective protection and deprotection steps.

Enhanced UV Monitoring

Unlike unprotected L-threitol, which is transparent to standard UV detectors, (-)-1,4-Di-O-benzyl-L-threitol incorporates two benzyl chromophores. This allows for direct, real-time monitoring of downstream derivatives using standard UV-Vis detectors (e.g., at 254 nm) during HPLC or TLC analysis [1]. This structural feature is critical when synthesizing complex macrocycles or chiral templates, where monitoring the conversion of the 2,3-hydroxyl groups would otherwise require specialized derivatization or refractive index (RI) detection.

| Evidence Dimension | UV Detectability (254 nm) |

| Target Compound Data | Highly UV-active (due to 1,4-O-benzyl groups) |

| Comparator Or Baseline | Unprotected L-threitol (UV-transparent) |

| Quantified Difference | Enables direct UV monitoring without derivatization |

| Conditions | Standard TLC or HPLC monitoring during synthetic manipulations |

The presence of UV-active benzyl groups streamlines analytical workflows, reducing the time and cost associated with complex reaction monitoring.

Desymmetrization Stereocontrol

(-)-1,4-Di-O-benzyl-L-threitol serves as a highly effective chiral template for the desymmetrization of prochiral molecules. For example, in the sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl, the use of this specific L-threitol derivative under Mitsunobu conditions yields the desymmetrized biphenyldiol with exclusive S-axial chirality [1]. The rigid C2-symmetric environment provided by the 1,4-dibenzyl groups is essential for this high level of stereocontrol, which cannot be achieved using simple mono-protected or achiral diols.

| Evidence Dimension | Enantiomeric Excess (ee) of Desymmetrized Product |

| Target Compound Data | Exclusive S-axial chirality (>99% ee after auxiliary removal) |

| Comparator Or Baseline | Achiral or mono-protected diol templates (0% ee, racemic mixtures) |

| Quantified Difference | >99% increase in enantiomeric excess |

| Conditions | Mitsunobu etherification of 2,2',6,6'-tetrahydroxybiphenyl |

Procuring this exact C2-symmetric diol is critical for researchers needing a reliable, high-fidelity chiral auxiliary for the asymmetric synthesis of axially chiral biaryls.

Macrocyclic Chelator Stereochemistry

The synthesis of functionalized DOTA-based ligands, such as those bearing alkyne groups for 'click' chemistry, relies heavily on enantiopure precursors to avoid complex diastereomeric mixtures. (-)-1,4-Di-O-benzyl-L-threitol is a proven starting material for generating the S,S-enantiomer of alkyne-substituted DOTA derivatives via a 'crab-like' condensation[1]. Using the racemic mixture of 1,4-di-O-benzyl-threitol would result in a statistical mixture of stereoisomers during macrocyclization, severely complicating purification and altering the relaxivity properties of the final gadolinium chelates.

| Evidence Dimension | Stereoisomeric Purity of Macrocyclic Product |

| Target Compound Data | Single S,S-enantiomer produced |

| Comparator Or Baseline | Racemic 1,4-Di-O-benzyl-threitol (Complex mixture of diastereomers) |

| Quantified Difference | 100% stereochemical fidelity vs. statistical mixture |

| Conditions | Macrocyclization to form DOTA derivatives |

Using the enantiopure L-isomer guarantees a single stereoisomeric product in macrocycle synthesis, which is essential for consistent performance in biomedical imaging applications.

C2-Symmetric Chiral Ligand Synthesis

(-)-1,4-Di-O-benzyl-L-threitol is a highly efficient starting material for the rapid development of chiral phosphines and diamines used in asymmetric transition-metal catalysis. Its pre-installed 1,4-benzyl protection allows immediate functionalization of the 2,3-positions, streamlining the synthetic workflow compared to starting from unprotected L-threitol[1].

Desymmetrization of Prochiral Biaryls

This compound serves as a reliable chiral template for synthesizing axially chiral biphenyls and terphenyls. When used in Mitsunobu etherification reactions, it ensures high enantiomeric excess (>99% ee) in the final desymmetrized products, outperforming achiral or mono-protected alternatives[2].

Enantiopure MRI Contrast Agents

In the design of advanced macrocyclic chelators, (-)-1,4-Di-O-benzyl-L-threitol is a critical enantiopure precursor for synthesizing stereochemically defined DOTA-based derivatives. Its use guarantees a single stereoisomeric product during macrocyclization, ensuring consistent relaxivity and binding properties for biomedical imaging [3].

Application Fit Matrix

References

- [1] Mash, E. A., et al. "1,4-Di-O-alkyl threitols from tartaric acid: 1,4-di-O-benzyl-L-threitol." Organic Syntheses 68 (1990): 92.

- [2] Harada, T., et al. "Asymmetric synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl using 1,4-Di-O-benzyl-L-threitol as a chiral template." Journal of Organic Chemistry 65.5 (2000): 1335-1343.

- [3] Viguier, R., et al. "Gadolinium DOTA Chelates Featuring Alkyne Groups Directly Grafted on the Tetraaza Macrocyclic Ring: Synthesis, Relaxation Properties, 'Click' Reaction, and High-Relaxivity Micelles." Inorganic Chemistry 50.20 (2011): 10259–10273.

XLogP3

Explore Compound Types

O4Si-4